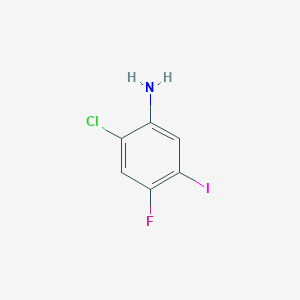

2-Chloro-4-fluoro-5-iodoaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-fluoro-5-iodoaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClFIN/c7-3-1-4(8)5(9)2-6(3)10/h1-2H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHVYVSYBOXZQSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1I)F)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClFIN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloro 4 Fluoro 5 Iodoaniline and Analogous Structures

Classical and Modern Synthetic Routes for Halogenated Anilines

The synthesis of halogenated anilines has a rich history, with classical methods still widely used alongside modern, often catalytic, approaches that offer improved efficiency and selectivity.

Diazotization and Sandmeyer Reactions for Aromatic Iodination and Chlorination

The Sandmeyer reaction is a classic and versatile method for introducing a variety of substituents, including chlorine and bromine, onto an aromatic ring by displacing a diazonium salt. wikipedia.orgorganic-chemistry.org This reaction typically uses copper(I) halides as catalysts. wikipedia.org The process begins with the diazotization of a primary aromatic amine, such as an aniline (B41778) derivative, with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. wikipedia.org The subsequent addition of a copper(I) halide leads to the formation of the corresponding aryl halide. wikipedia.org

For iodination, the use of a copper catalyst is often not necessary; the diazonium salt can be treated directly with potassium iodide. organic-chemistry.org The Sandmeyer reaction is particularly valuable for synthesizing substitution patterns that are not easily accessible through direct electrophilic substitution. organic-chemistry.org An electrochemical approach to the Sandmeyer reaction has also been developed, offering a more environmentally friendly alternative. pku.edu.cn

| Reaction | Reagents | Key Features |

| Sandmeyer Chlorination | CuCl, HCl | Converts diazonium salt to aryl chloride. |

| Sandmeyer Bromination | CuBr, HBr | Converts diazonium salt to aryl bromide. |

| Sandmeyer-type Iodination | KI | Converts diazonium salt to aryl iodide, often without a copper catalyst. |

Palladium-Catalyzed C-X Bond Formation (X=Halogen)

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, including halogenated anilines. These methods offer high efficiency and functional group tolerance. nih.gov

Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct and regioselective halogenation of anilines. nih.gov By using a directing group, often a removable one like a carbamate (B1207046) or a pyrimidine, a palladium catalyst can selectively functionalize a specific C-H bond, typically at the ortho position. acs.orgnih.govacs.org For instance, Pd(II)-catalyzed ortho-halogenation of acetanilides with N-halosuccinimides has been achieved under solvent-free ball-milling conditions. beilstein-journals.org

Furthermore, palladium catalysis can be employed for meta-C-H halogenation, a traditionally challenging transformation. nih.govnih.govacs.org This has been accomplished using directing groups that position the palladium catalyst to activate a meta-C-H bond. nih.gov These advanced catalytic systems provide access to a wide array of halogenated aniline isomers that are difficult to obtain through classical methods. nih.gov

| Catalyst System | Directing Group | Halogen Source | Position Selectivity |

| Pd(OAc)₂ / Ligand | Carbamate | N-Halosuccinimide (NCS, NBS) | Ortho |

| Pd(II) | Nitrile | N-Bromophthalimide (NBP) | Meta |

| Pd(OAc)₂ / p-TsOH | Acetanilide | N-Iodosuccinimide (NIS) | Ortho |

Copper-Mediated Halogenation and Cross-Coupling Reactions

Copper-catalyzed reactions are pivotal in the synthesis of halogenated anilines, offering efficient pathways for both direct halogenation and the construction of carbon-nitrogen bonds. mdpi.com Copper(II) halides, such as copper(II) chloride (CuCl₂) and copper(II) bromide (CuBr₂), are effective reagents for the direct chlorination and bromination of unprotected aniline derivatives. beilstein-journals.orgbeilstein-journals.org These reactions can achieve high yields and regioselectivity, typically favoring para-substitution, under mild conditions, particularly when ionic liquids are employed as solvents. beilstein-journals.orgbeilstein-journals.org The mechanism is believed to involve the oxidation of aniline by Cu(II), followed by the addition of the halide. beilstein-journals.org One of the significant advantages of using copper halides in ionic liquids is the avoidance of hazardous supplementary materials like oxygen or gaseous HCl, which are often required in other protocols. beilstein-journals.orgbeilstein-journals.org

Beyond direct halogenation, copper-mediated cross-coupling reactions, such as the Chan-Lam amination, represent a practical method for forming C-N bonds. acs.org This approach typically involves coupling aryl boronic acids with amines in the presence of a copper catalyst, such as Cu(OAc)₂, under mild, often aerobic, conditions. acs.org The versatility of copper catalysis is further demonstrated in its application to N-arylation of various amines using hypervalent iodine reagents like diaryliodonium salts, which can proceed even in water. nih.gov These cross-coupling strategies are essential for synthesizing more complex substituted anilines, where the aniline moiety is constructed by linking a nitrogen source to a pre-functionalized aromatic ring. mdpi.comresearchgate.netthieme-connect.com The development of ligands for copper catalysts has also been a key area of research, as ligands can modulate the reactivity and selectivity of these cross-coupling reactions. mdpi.com

Synthesis of Precursors and Key Intermediates for 2-Chloro-4-fluoro-5-iodoaniline

The synthesis of a polysubstituted aniline like this compound is a multi-step process that hinges on the careful and sequential introduction of functional groups onto an aniline or benzene (B151609) precursor. The strategic order of these reactions is dictated by the directing effects of the substituents already present on the aromatic ring.

Preparation of Monohalogenated and Dihalogenated Aniline Scaffolds

The construction of the this compound framework begins with the synthesis of simpler, halogenated aniline precursors. A common starting point is a monohalogenated or dihalogenated aniline. For instance, a robust synthesis of a key intermediate for an HIV non-nucleoside reverse transcriptase inhibitor (NNRTI) started with the commercially available 4-chloro-3-fluoroaniline (B146274). acs.org This dihalogenated aniline serves as the scaffold upon which the iodine atom is subsequently introduced.

The preparation of such halogenated anilines can be achieved through various methods. Electrophilic halogenation is a direct approach, though it can often lead to mixtures of isomers. rsc.orgrsc.org For example, electrophilic bromination of anilines with N-bromosuccinimide (NBS) can yield mono- and di-halogenated products. beilstein-journals.org The regioselectivity of these reactions is highly dependent on the existing substituents and reaction conditions, such as the solvent used. beilstein-journals.orgthieme-connect.com

Alternative strategies involve the reduction of halogenated nitroaromatics. For example, 4-chloro-2-fluoroaniline (B1294793) can be synthesized from 4-chloro-2-fluoronitrobenzene (B1582716) via catalytic hydrogenation. chemicalbook.com The synthesis of di- and tri-halogenated anilines can also be achieved by carefully controlling the stoichiometry of the halogenating agent. beilstein-journals.org The synthesis of halogenated building blocks is a critical first step, as direct derivatization of the final complex structure is often not feasible. nih.gov

Sequential Functional Group Transformations for Stereoselective and Regioselective Outcomes

Achieving the specific 2-chloro-4-fluoro-5-iodo substitution pattern requires a carefully planned sequence of reactions that leverages the principles of regioselectivity. The directing effects of the substituents (amine, chloro, and fluoro groups) guide the position of the incoming electrophile. Often, protecting the highly activating amino group is necessary to control the reaction and prevent unwanted side products.

For example, in a related synthesis, 4-chloro-3-fluoroaniline was first protected with a tert-butoxycarbonyl (Boc) group. acs.org This N-protection moderates the activating effect of the amine and directs the subsequent iodination. The regioselective iodination was then carried out, introducing the iodine atom at the C-2 position (ortho to the original amino group). acs.org This demonstrates a common strategy: using a protecting group to control reactivity and a subsequent directed functionalization step. After the key iodination step, the Boc group is easily removed (deprotection) to reveal the desired substituted aniline scaffold. acs.org

The use of directing groups is a powerful tool in modern organic synthesis to achieve high regioselectivity in C-H functionalization reactions. rsc.orgrsc.org For instance, palladium-catalyzed C-H halogenation often employs a directing group to guide the catalyst to a specific position, such as the meta-position of an aniline derivative, which is typically difficult to achieve through classical electrophilic substitution. nih.gov The transformation of the directing group itself into another useful functional group after it has served its purpose is an advanced strategy that enhances synthetic efficiency. acs.org The synthesis of p-nitroaniline, for example, involves a multi-step sequence including protection, nitration, and deprotection to achieve the desired para-substitution pattern. magritek.com

Optimization of Synthetic Conditions for Enhanced Yield and Selectivity

Fine-tuning reaction parameters is crucial for maximizing the yield and purity of the target compound, this compound. This involves a systematic investigation of solvents, catalysts, and other reaction conditions.

Solvent Effects on Reaction Efficacy and Regioselectivity

The choice of solvent can have a profound impact on the outcome of a halogenation reaction, influencing both the reaction rate and the regiochemical distribution of products. thieme-connect.comweebly.com A systematic study on the electrophilic bromination of meta-substituted anilines using N-bromosuccinimide (NBS) revealed that the polarity of the solvent is a key determinant of regioselectivity. thieme-connect.comthieme-connect.com The distribution of isomers was shown to correlate almost linearly with the dielectric constant of the solvent up to a certain point, after which the effect plateaued. thieme-connect.com This allows for the "tuning" of the bromination reaction by selecting an appropriate solvent to favor the formation of a specific isomer. thieme-connect.com

In copper-mediated halogenations of unprotected anilines, the use of ionic liquids as solvents has been shown to afford high yields and excellent regioselectivity for para-substitution under mild conditions. beilstein-journals.orgbeilstein-journals.org Similarly, reactions involving N,N-dialkylaniline N-oxides were found to be highly sensitive to the solvent, with tetrahydrofuran (B95107) (THF) proving to be more efficient than other solvents like dichloromethane (B109758) for halogenation with thionyl halides. nih.gov The effect of solvent on the iodination of aniline has also been noted, highlighting its general importance in controlling halogenation reactions. researchgate.net

Catalyst Systems and Ligand Design for Halogenation Reactions

The catalyst system is a cornerstone of modern synthetic strategies for halogenating anilines, offering control over selectivity that is often unattainable with classical methods. While traditional electrophilic halogenation of anilines typically yields ortho- and para-products, advanced catalytic systems have been developed to access other isomers. rsc.orgrsc.orgnsf.gov For instance, palladium catalysts can direct the C-H bromination of aniline derivatives to the meta-position. nih.gov Organocatalysis has also emerged as a powerful, metal-free approach; secondary amines and Lewis basic selenoether catalysts have been developed for the highly ortho-selective chlorination of anilines. rsc.orgnih.govresearchgate.net

In the realm of copper catalysis, the design of ligands plays a critical role in modulating the catalyst's properties. beilstein-journals.org The development of chiral anionic ligands, for example, can enhance the reducing capability of the copper catalyst, enabling challenging transformations like enantioconvergent radical cross-coupling of alkyl halides. sustech.edu.cnacs.org The ligand architecture can suppress side reactions and create a specific chiral environment to control stereoselectivity. sustech.edu.cnsustech.edu.cn For copper-catalyzed N-arylation reactions, various ligands, including amino acids and imine-based structures, have been shown to be effective in promoting the formation of C-N bonds under mild conditions. mdpi.com The careful selection and design of the catalyst and its associated ligands are therefore essential for optimizing the synthesis of complex molecules like this compound.

Minimization of Undesired By-products and Isomers

The synthesis of polysubstituted anilines, such as this compound, presents significant challenges in controlling regioselectivity. The directing effects of the substituents already present on the aromatic ring (amino, chloro, and fluoro groups) can lead to the formation of a mixture of constitutional isomers and other undesired by-products during subsequent substitution reactions, particularly during halogenation steps. Therefore, the development of synthetic strategies that minimize or eliminate the formation of these impurities is crucial for ensuring product purity and simplifying downstream purification processes.

A primary challenge in the synthesis of halogenated anilines is achieving site-selective substitution. Electrophilic aromatic substitutions on aniline derivatives are classical reactions, but the strong electron-donating and ortho-, para-directing nature of the amino group often leads to a lack of specific site control. nih.gov When multiple activating and deactivating groups are present, predicting and controlling the position of incoming electrophiles becomes complex, frequently resulting in isomeric mixtures that are difficult to separate.

Control of Regioselectivity in Iodination

The introduction of the iodine atom onto the chloro-fluoro-aniline backbone is a critical step where isomeric by-products are often generated. The choice of iodinating agent and reaction conditions plays a pivotal role in directing the substitution to the desired position. Research on the iodination of chlorinated aromatic compounds has shown that different reagent systems can yield vastly different isomer ratios. uky.edunih.gov

For instance, the iodination of anilines can be influenced by the combination of an iodine source and an activating agent. Silver salts, such as silver sulfate (B86663) (Ag₂SO₄) and silver hexafluoroantimonate (AgSbF₆), have been used in conjunction with elemental iodine (I₂) to achieve iodination, though yields and regioselectivity can be moderate and highly dependent on the solvent and substrate. uky.edunih.gov N-Iodosuccinimide (NIS), often activated with an acid like p-toluenesulfonic acid (PTSA), is another common reagent. uky.edu The conditions can be tuned to favor either para- or ortho-iodinated products. researchgate.net

Table 1: Comparison of Iodination Reagents and Regioselectivity for 3,5-dichloroanisole (B44140) (An Analogous Structure)

| Entry | Reagent System | Solvent | Product Ratio (ortho:para) | Yield (%) | Reference |

| 1 | NIS / PTSA | CH₂Cl₂ | ~1:3 | 57 | uky.edu |

| 2 | Ag₂SO₄ / I₂ | CH₂Cl₂ | ~1:1 | 41 | uky.edu |

| 3 | AgSbF₆ / I₂ | CH₂Cl₂ | >20:1 | 82 | uky.edu |

This table illustrates how the choice of reagent dramatically shifts the regiochemical outcome in a related dichlorinated aromatic system, highlighting the importance of reagent selection in minimizing isomeric by-products.

Iron(III)-catalyzed activation of N-iodosuccinimide has also been reported as a highly regioselective method for the iodination of arenes, often yielding a single regioisomer even with less active substrates. acs.org The use of ionic liquids as solvents can further enhance reaction rates and selectivity compared to conventional organic solvents like dichloromethane. acs.org

Strategic Synthesis and By-product Elimination

A robust synthesis for a key intermediate of an HIV non-nucleoside reverse transcriptase inhibitor, methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, provides a clear example of by-product minimization. The synthesis starts with the commercially available 4-chloro-3-fluoroaniline. acs.org

The key steps involving potential by-product formation were:

Boc Protection: The aniline was first protected with a di-tert-butyl dicarbonate (B1257347) (Boc) group. This serves to moderate the activating effect of the amino group and prevent side reactions.

Regioselective Iodination: The protected aniline underwent regioselective iodination. During the initial development, a significant side product, 6-chloro-7-iodo-2(3H)-benzoxazolone , was identified.

Optimization: The reaction conditions were subsequently optimized to completely eliminate the formation of this benzoxazolone by-product in later batches. acs.org

This alternative approach successfully avoided the generation of regioisomeric products, a common issue in such syntheses. acs.org Furthermore, by carefully controlling the reaction, all intermediates could be purified by crystallization, circumventing the need for chromatographic separation, which is often necessary to remove persistent isomers. acs.org This highlights a crucial principle: a well-designed synthetic route, including the use of protecting groups and optimization of reaction conditions, is paramount to minimizing the formation of undesired by-products.

Reactivity, Derivatization, and Mechanistic Insights of 2 Chloro 4 Fluoro 5 Iodoaniline

Reactions Involving the Amine Functionality

The primary amine group in 2-chloro-4-fluoro-5-iodoaniline is a key site for derivatization, exhibiting typical nucleophilic characteristics of anilines. Its reactivity allows for the straightforward formation of amides, sulfonamides, and C-N bonds through various synthetic methodologies.

Acylation and Sulfonylation for Amide and Sulfonamide Formation

The amine functionality readily undergoes acylation with carboxylic acid derivatives, such as acyl chlorides or acid anhydrides, to form stable amide bonds. This reaction is fundamental in peptide synthesis and the construction of many biologically active molecules. nih.govorganic-chemistry.org The reaction typically proceeds by nucleophilic attack of the aniline (B41778) nitrogen on the electrophilic carbonyl carbon of the acylating agent.

A specific application of this reaction is seen in the synthesis of precursors for kinase inhibitors. For instance, this compound has been acylated with 3-(benzyloxy)-4-methoxybenzoyl chloride to produce the corresponding N-(2-chloro-4-fluoro-5-iodophenyl)-3-(benzyloxy)-4-methoxybenzamide. This transformation is a key step in building more complex molecular architectures.

| Reactant 1 | Reactant 2 | Product | Conditions | Yield |

|---|---|---|---|---|

| This compound | 3-(Benzyloxy)-4-methoxybenzoyl chloride | N-(2-chloro-4-fluoro-5-iodophenyl)-3-(benzyloxy)-4-methoxybenzamide | Pyridine, Dichloromethane (B109758) (DCM), 0°C to room temp. | Not specified |

Similarly, sulfonylation occurs when the amine reacts with sulfonyl chlorides in the presence of a base. This reaction yields sulfonamides, a functional group present in a wide array of pharmaceuticals. organic-chemistry.org The general mechanism involves the nucleophilic nitrogen of the aniline attacking the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion.

Alkylation and Arylation of the Nitrogen Atom

Direct alkylation of the nitrogen atom in anilines can be achieved using alkyl halides, though this can sometimes lead to mixtures of mono- and di-alkylated products. More controlled methods may be employed to achieve selective N-alkylation.

N-arylation, the formation of a bond between the aniline nitrogen and an aromatic ring, is a crucial transformation in medicinal chemistry. This can be accomplished through various methods, including transition-metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitution (SNAr) on an electron-deficient aromatic ring. For example, the nitrogen atom of an aniline derivative can act as a nucleophile to displace a leaving group, such as a chlorine atom, from a heterocyclic ring like a quinazoline (B50416) or pyrimidine, particularly when the ring is activated towards nucleophilic attack. nih.gov This strategy is widely used in the synthesis of kinase inhibitors, where a substituted aniline is coupled to a heterocyclic core.

Diazotization and Subsequent Transformations

The primary amino group of this compound can be converted into a diazonium salt through a process known as diazotization. This reaction typically involves treating the aniline with nitrous acid (HONO), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). acs.org

The resulting aryl diazonium salt is a highly versatile intermediate that can undergo a variety of subsequent transformations:

Sandmeyer Reactions : The diazonium group can be replaced by a halide (Cl, Br) or a cyano group using the corresponding copper(I) salt. acs.org

Schiemann Reaction : Replacement by fluorine is achieved by treating the diazonium salt with fluoroboric acid (HBF₄).

Gattermann Reaction : Replacement by a halide using copper powder as a catalyst.

Replacement by Iodine : Reaction with potassium iodide (KI) introduces an iodine atom.

Replacement by a Hydroxyl Group : Heating the aqueous diazonium salt solution yields a phenol.

Deamination : Reduction with hypophosphorous acid (H₃PO₂) replaces the diazonium group with a hydrogen atom.

These transformations allow the amine functionality to be used as a synthetic handle to introduce a wide range of other substituents onto the aromatic ring.

Reactivity of the Aromatic Halogen Substituents

The three distinct halogen atoms on the aromatic ring of this compound exhibit differential reactivity, which is central to its utility as a synthetic intermediate. This allows for selective functionalization of the ring through both nucleophilic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. libretexts.org For an SNAr reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgyoutube.com These groups stabilize the negatively charged intermediate (a Meisenheimer complex) that is formed during the reaction. libretexts.orglibretexts.org

In this compound, the ring is not strongly activated by default. However, the relative reactivity of the halogens as leaving groups in SNAr reactions is an important consideration. The rate-determining step is typically the initial attack of the nucleophile on the carbon bearing the leaving group. youtube.com This attack is facilitated by a more electrophilic carbon. Due to fluorine's high electronegativity, it polarizes the C-F bond to the greatest extent, making the attached carbon highly electrophilic. Consequently, in activated aryl halides, the typical reactivity order for the leaving group is F > Cl > Br > I. youtube.comnih.gov This is in direct contrast to SN1 and SN2 reactions, where iodide is the best leaving group. Therefore, under conditions favoring an SNAr mechanism, the fluorine atom would be the most likely to be substituted by a strong nucleophile, assuming the presence of appropriate activating groups.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In these reactions, the reactivity of aryl halides is primarily determined by the strength of the carbon-halogen bond, which dictates the ease of the initial oxidative addition step to the metal catalyst (typically palladium). The bond strength decreases in the order C-F > C-Cl > C-Br > C-I.

This leads to a reactivity trend where iodides are the most reactive, followed by bromides, chlorides, and then fluorides. libretexts.orgtcichemicals.com This differential reactivity is highly advantageous when working with polyhalogenated substrates like this compound, as it allows for selective reactions at the most labile site—the carbon-iodine bond.

Suzuki-Miyaura Coupling : This reaction couples an organoboron species (like a boronic acid or ester) with an organic halide. libretexts.orgtcichemicals.com It is widely used to form C(sp²)-C(sp²) bonds to create biaryl structures. The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org The iodine at the C-5 position of this compound derivatives is the prime site for selective Suzuki coupling, leaving the chloro and fluoro substituents intact for potential subsequent transformations.

| Reactant 1 | Reactant 2 | Product | Catalyst & Conditions | Yield |

|---|---|---|---|---|

| N-(2-chloro-4-fluoro-5-iodophenyl)-3-(benzyloxy)-4-methoxybenzamide | (4-(4-Methylpiperazin-1-yl)phenyl)boronic acid | N-(5'-(4-(4-methylpiperazin-1-yl)phenyl)-2-chloro-4-fluorobiphenyl-3-yl)-3-(benzyloxy)-4-methoxybenzamide | Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 80°C | Not specified |

Heck Reaction : This reaction forms a substituted alkene by coupling an aryl or vinyl halide with an alkene in the presence of a base and a palladium catalyst. organic-chemistry.org The high reactivity of the C-I bond makes the 5-position the exclusive site for this transformation.

Sonogashira Coupling : The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org It is a reliable method for forming C(sp²)-C(sp) bonds, leading to the synthesis of arylalkynes and conjugated enynes. libretexts.orgresearchgate.net The reaction at the C-5 iodo position of this compound would proceed under mild conditions, providing a route to introduce alkynyl moieties into the molecule selectively. libretexts.org

Palladium-Catalyzed Heck-Carbocyclization/Suzuki-Coupling Sequences

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of complex molecular architectures. In the context of this compound, the differential reactivity of the carbon-halogen bonds (C-I > C-Cl) can be exploited to achieve selective functionalization. The more labile carbon-iodine bond is amenable to a variety of palladium-catalyzed transformations, including Heck and Suzuki couplings.

A particularly elegant application of this reactivity is in the synthesis of substituted quinolines. A plausible synthetic route could involve an initial Sonogashira coupling at the iodine-bearing position, followed by a palladium-catalyzed intramolecular cyclization. The general mechanism for such a transformation would proceed through a series of well-established steps:

Oxidative Addition: A low-valent palladium(0) catalyst oxidatively adds to the carbon-iodine bond of an N-alkenylated this compound derivative.

Carbopalladation: The resulting arylpalladium(II) intermediate undergoes an intramolecular carbopalladation, where the palladium and aryl group add across the tethered alkene.

β-Hydride Elimination: Subsequent β-hydride elimination from the newly formed alkylpalladium intermediate generates the cyclized product and a hydridopalladium(II) species.

Reductive Elimination: The catalytic cycle is completed by the reductive elimination of HX from the hydridopalladium(II) complex, regenerating the active palladium(0) catalyst.

Following a Heck-type carbocyclization, the remaining chloro-substituent can be targeted in a subsequent Suzuki-Miyaura cross-coupling reaction to introduce further molecular diversity. This sequential approach allows for the controlled and stepwise elaboration of the this compound core.

| Reaction Step | Description | Key Intermediates |

| Oxidative Addition | Insertion of Pd(0) into the C-I bond. | Arylpalladium(II) halide |

| Carbopalladation | Intramolecular insertion of the alkene into the Aryl-Pd bond. | Alkylpalladium(II) intermediate |

| β-Hydride Elimination | Formation of the cyclized product and a hydridopalladium(II) species. | Hydridopalladium(II) halide |

| Suzuki Coupling | Cross-coupling of the remaining C-Cl bond with a boronic acid. | Diaryl-palladium(II) complex |

Reductive Dehalogenation and Its Mechanism

Reductive dehalogenation offers a method for the selective removal of halogen substituents from aromatic rings. In the case of this compound, the iodine atom is the most susceptible to reductive cleavage due to the lower C-I bond dissociation energy compared to C-Cl and C-F bonds. This transformation can be achieved using various reducing agents, such as catalytic hydrogenation or dissolving metal reductions.

The mechanism of catalytic hydrogenation involves the adsorption of the halogenated aniline and hydrogen onto the surface of a metal catalyst (e.g., palladium on carbon). The C-I bond is homolytically or heterolytically cleaved, and the resulting aryl radical or anion is subsequently quenched by a hydrogen atom or proton, respectively.

The general steps for catalytic reductive dehalogenation are:

Adsorption: Both the substrate and molecular hydrogen are adsorbed onto the catalyst surface.

Bond Cleavage: The carbon-iodine bond is cleaved, and the hydrogen-hydrogen bond is broken.

Hydrogen Transfer: A hydrogen atom is transferred from the catalyst surface to the aromatic ring at the site of dehalogenation.

Desorption: The dehalogenated product desorbs from the catalyst surface.

This selective dehalogenation can be a crucial step in synthetic sequences where the iodo group is used as a temporary directing or activating group.

Rearrangement Reactions and their Mechanistic Pathways

While specific rearrangement reactions of this compound are not extensively documented, the aniline scaffold is known to participate in a variety of molecular rearrangements. One such example is the Hofmann-Martius rearrangement, where N-alkylanilinium halides rearrange upon heating to give ortho- and para-alkylanilines. Although direct application to this compound is speculative, the principles of such rearrangements are relevant.

Another pertinent rearrangement is the Dimroth rearrangement, which is observed in certain heterocyclic systems derived from anilines. This typically involves the opening of a heterocyclic ring and subsequent re-closure to form a more stable isomer.

The potential for rearrangement in derivatives of this compound would be influenced by the electronic nature of the substituents and the reaction conditions employed. For instance, the formation of diazonium salts from the aniline functionality can lead to a variety of substitution and rearrangement products.

Studies on Weak Interactions and Self-Assembly in Halogenated Anilines

The crystal packing and solid-state architecture of halogenated anilines are governed by a subtle interplay of weak intermolecular interactions, including hydrogen bonding, halogen bonding, and π-stacking. In perhalogenated anilines, both hydrogen and halogen bonds can act as directional forces in the formation of cocrystals. nih.govacs.org

In the solid state, the amino group of this compound can act as a hydrogen bond donor, while the nitrogen atom and the halogen substituents can act as hydrogen bond acceptors. The presence of multiple halogen atoms also introduces the possibility of halogen bonding, where a halogen atom acts as an electrophilic "σ-hole" donor to a nucleophilic site on an adjacent molecule. dntb.gov.ua

| Interaction Type | Donor | Acceptor | Influence on Crystal Packing |

| Hydrogen Bonding | N-H of the amino group | N atom or halogen atom of a neighboring molecule | Formation of chains and layers |

| Halogen Bonding | Halogen atom (σ-hole) | N atom or another halogen atom | Directional control of self-assembly |

| π-π Stacking | Aromatic ring | Aromatic ring of a neighboring molecule | Contributes to the overall stability of the crystal lattice |

Advanced Spectroscopic and Crystallographic Characterization for Structural Elucidation and Intermolecular Interactions

Vibrational Spectroscopy (FT-IR, FT-Raman) for Mode Assignment and Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and understanding the vibrational dynamics of 2-Chloro-4-fluoro-5-iodoaniline. The analysis of the vibrational spectra of halogenated anilines provides valuable information on the characteristic frequencies of different molecular moieties. bohrium.comresearchgate.net

The amino group (-NH2) vibrations are particularly noteworthy. Asymmetric and symmetric stretching modes of the NH2 group are typically observed in specific regions of the spectrum. bohrium.com For instance, in related chloro-substituted anilines, these bands appear around 3400-3500 cm⁻¹ for the asymmetric stretch and 3300-3400 cm⁻¹ for the symmetric stretch. The C-N stretching vibration is also a key diagnostic peak.

The vibrations of the benzene (B151609) ring, including C-H stretching, in-plane and out-of-plane bending, and C-C stretching modes, provide a fingerprint of the aromatic system. bohrium.com The positions of these bands are influenced by the nature and position of the substituents on the ring. C-X (X = Cl, F, I) stretching vibrations are also identifiable, though their positions can be coupled with other modes. bohrium.com Detailed assignments are often supported by computational methods like Density Functional Theory (DFT). researchgate.net

Table 1: Illustrative Vibrational Frequencies for Substituted Anilines

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|

| NH₂ Asymmetric Stretching | 3400 - 3500 |

| NH₂ Symmetric Stretching | 3300 - 3400 |

| C-H Stretching (Aromatic) | 3000 - 3100 |

| C=C Stretching (Aromatic) | 1400 - 1600 |

| C-N Stretching | 1250 - 1350 |

| C-F Stretching | 1000 - 1400 |

| C-Cl Stretching | 600 - 800 |

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Photoresponse

Ultraviolet-visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within the this compound molecule and to assess its photoresponse. bohrium.com The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (typically the highest occupied molecular orbital, HOMO) to higher energy ones (typically the lowest unoccupied molecular orbital, LUMO).

The UV-Vis spectra of aniline (B41778) and its derivatives are characterized by absorption bands corresponding to π → π* transitions within the benzene ring. bohrium.com The presence of halogen substituents and the amino group can cause shifts in the absorption maxima (λmax) and changes in the molar absorptivity. These shifts are due to the electronic effects of the substituents on the energy levels of the molecular orbitals. For example, studies on similar compounds like 3-chloro-4-fluoro aniline and 2-iodo aniline have shown distinct photoresponses in the visible region. bohrium.com The analysis of the absorption edge in the UV-Vis spectrum can also be used to determine the optical band gap of the material, which is a crucial parameter for its potential application in optical devices. bohrium.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the molecular structure of this compound by providing information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

In the ¹H NMR spectrum, the chemical shifts (δ) of the protons on the aromatic ring are influenced by the electron-donating or electron-withdrawing nature of the substituents (Cl, F, I, and NH₂). The coupling patterns (singlets, doublets, triplets, etc.) arise from the interactions between neighboring protons and provide information about their relative positions on the ring. The protons of the amino group typically appear as a broad singlet. For instance, in the ¹H NMR spectrum of the related compound 5-Chloro-4-fluoro-2-iodoaniline, the aromatic protons appear as doublets at δ = 7.41 ppm and δ = 6.75 ppm, with the amino group protons showing a broad singlet at δ = 4.08 ppm. rsc.org

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are also affected by the substituents. For example, carbons bonded to electronegative atoms like fluorine, chlorine, and iodine will exhibit distinct chemical shifts.

Table 2: Representative ¹H NMR Data for a Substituted Iodoaniline

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic H | 7.41 | d |

| Aromatic H | 6.75 | d |

| NH₂ | 4.08 | broad s |

Data for 5-Chloro-4-fluoro-2-iodoaniline in CDCl₃ rsc.org

Single Crystal X-ray Diffraction for Solid-State Structure and Packing Analysis

Analysis of Halogen-Halogen Interactions and Halogen Bonding (Cl⋯I, I⋯I, F⋯X)

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species. beilstein-journals.org In the crystal structure of this compound, various halogen-halogen interactions, such as Cl⋯I, I⋯I, and F⋯X (where X is another halogen or an electronegative atom), can be present. researchgate.net The likelihood of these interactions forming is dependent on the specific halogens involved, with the order of propensity generally being I > Br > Cl > F. researchgate.net Studies on related iodoanilines have shown the presence of I⋯I interactions, which can play a significant role in the crystal packing. iucr.org The analysis of these interactions provides insight into the supramolecular assembly of the molecules in the solid state.

Conformational Analysis and Molecular Geometry in the Crystalline State

Single-crystal X-ray diffraction provides precise data on the molecular geometry, including bond lengths, bond angles, and dihedral angles. researchgate.net This allows for a detailed conformational analysis of this compound in the crystalline state. For example, it can be determined whether the aromatic ring is planar and the degree of pyramidalization of the amino group. In many aniline derivatives, the nitrogen atom of the amino group is not coplanar with the aromatic ring. researchgate.net The conformation adopted by the molecule in the crystal is a result of the interplay between intramolecular steric and electronic effects and the intermolecular forces that stabilize the crystal lattice.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-chloro-4-fluoro aniline |

| 2-iodo aniline |

| 5-Chloro-4-fluoro-2-iodoaniline |

| 2-Chloro-4-iodoaniline |

| 4-iodoaniline |

| 2-fluoroaniline |

| 2,6-difluoro-4-iodoaniline |

| 4-chloroaniline |

| 4-bromoaniline |

| 2-iodoanilinium iodide |

| 2-iodoanilinium picrate |

| 4-IPhNH3Cl |

| 4-BrPhNH3Cl |

| 4-ClPhNH3Cl |

Theoretical and Computational Chemistry Studies of 2 Chloro 4 Fluoro 5 Iodoaniline

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure and properties of substituted anilines. bohrium.com Calculations are often performed using specific functionals, such as B3LYP, combined with appropriate basis sets to model the molecule's geometry and energetic landscape accurately. bohrium.comresearchgate.net These computational approaches allow for the optimization of the molecular structure and the calculation of various electronic properties that govern the compound's reactivity and intermolecular interactions. bohrium.comchemrxiv.org

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. chemrxiv.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. chemrxiv.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. chemrxiv.org A smaller energy gap generally implies higher reactivity because less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical reactions. chemrxiv.orgbohrium.com

For halogenated anilines, the distribution and energies of these orbitals are heavily influenced by the type and position of the halogen substituents. The interplay of the electron-donating amino group and the electron-withdrawing halogens (chlorine, fluorine, and iodine) defines the molecule's electronic character.

From the HOMO and LUMO energy values, several chemical reactivity descriptors can be calculated to quantify the molecule's behavior:

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).

Electronegativity (χ): The tendency to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): The resistance to change in electron distribution (η = (I - A) / 2).

Chemical Softness (S): The reciprocal of hardness, indicating the ease of electron cloud modification (S = 1 / η).

Electrophilicity Index (ω): A measure of the energy lowering upon accepting electrons (ω = μ² / 2η, where μ is the chemical potential, μ ≈ -χ).

Below is a representative table of FMO energies and calculated chemical reactivity descriptors for a multi-halogenated aniline (B41778) like 2-Chloro-4-fluoro-5-iodoaniline, based on typical values observed for similar structures.

| Parameter | Symbol | Value (eV) | Formula |

| Highest Occupied Molecular Orbital Energy | EHOMO | -5.85 | - |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.75 | - |

| HOMO-LUMO Energy Gap | ΔE | 4.10 | ELUMO - EHOMO |

| Ionization Potential | I | 5.85 | -EHOMO |

| Electron Affinity | A | 1.75 | -ELUMO |

| Electronegativity | χ | 3.80 | (I + A) / 2 |

| Chemical Hardness | η | 2.05 | (I - A) / 2 |

| Chemical Softness | S | 0.488 | 1 / η |

| Electrophilicity Index | ω | 3.52 | μ² / 2η |

Note: The values in this table are illustrative and representative of similar halogenated anilines. Actual calculated values may vary based on the specific computational method and basis set used.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution on a molecule's surface. It helps identify regions that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack. In an MEP map, different colors represent different electrostatic potential values:

Red: Indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack.

Blue: Indicates regions of low electron density (positive potential), which are prone to nucleophilic attack.

Green: Represents areas with neutral or near-zero potential.

For this compound, the MEP map would reveal a complex potential distribution. The electron-rich regions (red) are expected to be concentrated around the nitrogen atom of the amino group due to its lone pair of electrons, and to a lesser extent, on the halogen atoms, particularly the more electronegative fluorine and chlorine. The hydrogen atoms of the amino group and specific areas on the aromatic ring influenced by the electron-withdrawing halogens would exhibit positive potential (blue), marking them as potential sites for nucleophilic interaction.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization within a molecule. It examines the interactions between filled (donor) and vacant (acceptor) orbitals, quantifying the stability derived from these charge-transfer events, a phenomenon known as hyperconjugation. bohrium.comresearchgate.net The strength of these interactions is measured by the second-order perturbation energy, E(2).

In this compound, key NBO interactions would include:

n → σ * and n → π * transitions: These involve the delocalization of the lone pair electrons (n) from the nitrogen and halogen atoms into the antibonding sigma (σ) and pi (π) orbitals of the aromatic ring. These interactions are crucial for the molecule's stability and electronic properties. bohrium.comresearchgate.net

π → π * transitions: These interactions within the benzene (B151609) ring contribute significantly to the aromatic system's stability and are influenced by the various substituents.

A typical NBO analysis for a molecule like this would reveal significant E(2) values for interactions involving the nitrogen lone pair donating into the π* orbitals of the C-C bonds in the ring, indicating a strong resonance effect from the amino group. The analysis would also show interactions involving the halogen lone pairs and the ring's antibonding orbitals.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP (1) N | π* (C1-C6) | 45.3 | n → π |

| LP (1) N | π (C2-C3) | 38.7 | n → π |

| π (C1-C6) | π (C2-C3) | 22.5 | π → π |

| π (C4-C5) | π (C1-C6) | 19.8 | π → π |

| LP (3) I | σ (C4-C5) | 5.1 | n → σ |

| LP (3) Cl | σ (C1-C2) | 4.6 | n → σ* |

Note: The values in this table are illustrative examples based on analyses of similar halogenated anilines. They represent the type and magnitude of interactions expected.

Quantum Chemical Modeling of Reaction Mechanisms and Transition States

Beyond static molecular properties, quantum chemical modeling can simulate entire reaction pathways, providing critical information about reaction mechanisms, intermediate structures, and the energies of transition states. This predictive power is invaluable for understanding and optimizing chemical syntheses. acs.org

Potential Energy Surface (PES) mapping is a computational technique used to explore the energy of a molecular system as its geometry changes. By mapping the PES, chemists can identify the most stable conformations (energy minima) and the transition states (saddle points) that connect them. researchgate.net This allows for the charting of the most likely reaction pathways. For a flexible molecule like this compound, a PES scan can first identify the most stable orientation of the amino group relative to the substituted ring. For reactions, such as electrophilic substitution or N-alkylation, the PES can be mapped along the reaction coordinate to model the approach of reactants, the formation of intermediates, and the final product generation, revealing the energy barriers for each step.

Computational methods are highly effective at predicting the regioselectivity of chemical reactions. For electrophilic aromatic substitution on this compound, DFT calculations can be used to determine the relative stability of the possible intermediates (sigma complexes) formed when an electrophile attacks different positions on the aromatic ring. The position that leads to the most stable intermediate, and thus has the lowest activation energy barrier, is the predicted site of reaction. acs.org

The directing effects of the substituents are complex:

The amino group is a powerful ortho-, para-director.

Halogens are deactivating but also ortho-, para-directing.

In this compound, the available positions for substitution are C3 and C6. By calculating the energy of the transition states for electrophilic attack at each of these sites, a clear prediction of the major product can be made. Such calculations are crucial for designing synthetic routes that yield the desired isomer, as seen in the regioselective iodination of related halo-anilines. acs.org

Theoretical Prediction and Analysis of Nonlinear Optical (NLO) Properties

Organic molecules with significant nonlinear optical (NLO) properties are of great interest for applications in photonics and optoelectronics. researchgate.net The NLO response of a molecule is fundamentally linked to its electronic structure, particularly the ease with which its electron cloud can be polarized by an external electric field. Theoretical calculations are a powerful tool for predicting and understanding the NLO properties of novel materials.

The NLO properties of a molecule are quantified by its hyperpolarizabilities. The first-order hyperpolarizability (β) is a key parameter for second-order NLO effects, while the second-order hyperpolarizability (γ) relates to third-order effects. mdpi.com These properties, along with the molecular dipole moment (μ), can be calculated using quantum chemical methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2). researchgate.netbohrium.com

For this compound, the combination of the electron-donating amino group (-NH2) and the electron-withdrawing halogen substituents creates a "push-pull" system, which is a known strategy for enhancing NLO response. bohrium.com The dipole moment and hyperpolarizability values are influenced by the specific arrangement and nature of these substituents. Theoretical calculations would involve geometry optimization of the molecule followed by property calculations using a suitable basis set, such as the 6-311++G(d,p) basis set, which has been used for similar halogenated anilines. researchgate.net

Table 1: Predicted Electric Dipole Moment and Hyperpolarizability Components for this compound (Hypothetical Data) This table presents hypothetical values based on trends observed in related aniline derivatives. Actual computational results would be required for precise values.

| Parameter | Value (a.u.) |

| Dipole Moment (μ) | |

| μ_x | 2.5 |

| μ_y | -1.0 |

| μ_z | 0.2 |

| μ_total | 2.7 |

| First Hyperpolarizability (β) | |

| β_x | 150 |

| β_y | -50 |

| β_z | 10 |

| β_total (x 10⁻³⁰ esu) | ~200 |

The total dipole moment and hyperpolarizability are calculated from their tensor components. The significant predicted value for the first hyperpolarizability suggests that this compound could be a candidate for second-order NLO applications.

The NLO response of a molecule is strongly correlated with its electronic structure, particularly the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net A smaller HOMO-LUMO gap generally indicates easier electronic transitions, which can lead to larger hyperpolarizability values. nih.gov

In this compound, the HOMO is expected to be localized primarily on the aniline ring and the electron-donating amino group. The LUMO, conversely, would likely be distributed over the aromatic ring and the electron-withdrawing halogen atoms. The specific energy levels are influenced by the inductive and mesomeric effects of the chloro, fluoro, and iodo substituents. Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra, revealing the energies of key electronic transitions that contribute to the optical response. researchgate.net The analysis would likely show significant intramolecular charge transfer (ICT) from the amino group to the halogen-substituted ring system upon electronic excitation, a key factor for a strong NLO response.

Charge Distribution and Topological Analysis of Electron Density (AIM, RDG)

The theory of Atoms in Molecules (AIM) and the Reduced Density Gradient (RDG) analysis are computational tools used to analyze the electron density of a molecule. researchgate.netdntb.gov.ua They provide insights into the nature of chemical bonds and non-covalent interactions.

For this compound, AIM analysis would be used to identify bond critical points (BCPs) and ring critical points (RCPs) within the molecule. The properties of the electron density at these points, such as the electron density (ρ) and its Laplacian (∇²ρ), can characterize the strength and nature of covalent bonds (e.g., C-N, C-C, C-H, C-F, C-Cl, C-I) and weaker intramolecular interactions.

RDG analysis is particularly useful for visualizing non-covalent interactions. researchgate.net By plotting the RDG versus the sign of the second eigenvalue of the Hessian matrix of the electron density, it is possible to identify and characterize regions of steric repulsion, van der Waals interactions, and hydrogen or halogen bonds. In this compound, this analysis would be expected to reveal:

An intramolecular hydrogen bond between the amino group and the adjacent chlorine atom (N-H···Cl).

Potential halogen bonds involving the iodine atom.

Van der Waals interactions between the various substituents.

Table 2: Predicted Topological Properties at Bond Critical Points (BCPs) for Selected Bonds in this compound (Hypothetical Data) This table presents expected ranges for topological parameters based on studies of similar molecules. Precise values require specific calculations.

| Bond | Electron Density (ρ) (a.u.) | Laplacian (∇²ρ) (a.u.) | Type of Interaction |

| C-F | ~0.35 | < 0 | Polar Covalent |

| C-Cl | ~0.25 | > 0 | Polar Covalent |

| C-I | ~0.18 | > 0 | Polar Covalent |

| N-H···Cl | ~0.02 | > 0 | Weak Hydrogen Bond |

This analysis provides a detailed map of the bonding and electronic interactions that govern the molecule's structure and stability.

Conformational Landscape Exploration and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are crucial to its properties and interactions. Conformational analysis of this compound would involve exploring the potential energy surface with respect to the rotation of the amino group and any other flexible bonds. This can identify the most stable conformers and the energy barriers between them.

Molecular dynamics (MD) simulations can provide further insight into the dynamic behavior of the molecule over time at a given temperature. dntb.gov.uaacs.org An MD simulation would model the movements of the atoms, revealing the vibrational motions and conformational changes that occur under realistic conditions. For this compound, MD simulations could:

Assess the stability of the preferred conformer(s).

Investigate the dynamics of the intramolecular hydrogen bond.

Simulate the molecule's interaction with solvent molecules, providing a more realistic picture of its behavior in solution.

By tracking the bond lengths, bond angles, and dihedral angles over the course of the simulation, one can gain a comprehensive understanding of the molecule's structural flexibility and stability. This information is vital for understanding how the molecule might interact with other molecules or materials in various applications.

Applications of 2 Chloro 4 Fluoro 5 Iodoaniline in the Synthesis of Complex Organic Molecules

Role as Intermediates in the Synthesis of Heterocyclic Systems

Halogenated anilines are foundational precursors for the synthesis of nitrogen-containing heterocycles, which form the core of many pharmaceuticals, agrochemicals, and functional materials. chemimpex.com The specific arrangement of substituents in 2-chloro-4-fluoro-5-iodoaniline makes it an ideal starting material for building intricate heterocyclic frameworks.

The indole (B1671886) scaffold is one of the most important heterocyclic systems in drug discovery and natural products. rsc.org The synthesis of polysubstituted indoles often relies on precursors like 2-iodoanilines. A robust strategy involves a palladium-catalyzed Sonogashira coupling of the 2-iodoaniline (B362364) with a terminal alkyne, followed by a base-assisted or metal-catalyzed intramolecular cyclization (a process often referred to as Larock heteroannulation). rsc.orgub.edu This method demonstrates good functional group tolerance, allowing for the introduction of diverse substituents onto the indole ring. rsc.orgorganic-chemistry.org

Quinazolines and their derivatives are another class of heterocycles with significant biological activities, including anticancer and anti-inflammatory properties. researchgate.netacs.org Research has established efficient synthetic routes to quinazoline (B50416) scaffolds starting from 2-iodoanilines. One notable method involves a palladium-catalyzed three-component reaction of a 2-iodoaniline, an isocyanide, and atmospheric carbon dioxide (CO2) to produce quinazoline-2,4(1H,3H)-diones in moderate to excellent yields under mild conditions. chim.itnih.govacs.org This reaction demonstrates a practical approach for constructing the quinazoline core while utilizing CO2 as a C1 building block. nih.gov

Another efficient domino process for synthesizing 2-aminoquinazolin-4(3H)-ones involves the carbonylative coupling of 2-iodoanilines with cyanamide, followed by an in-situ ring closure. uab.cat This method is valued for its high yields across a broad range of substrates and simple product isolation by precipitation. uab.cat

The versatility of 2-iodoanilines extends to other nitrogen-containing heterocycles as well. For example, they are used as starting materials in the synthesis of benzothiazines through a sequence involving amidation, a Mizoroki-Heck reaction, and a final intramolecular cyclization induced by Lawesson's Reagent. Current time information in Bangalore, IN. This highlights the role of 2-iodoaniline derivatives as pivotal intermediates in generating a diverse library of heterocyclic compounds. chemimpex.com

Development of Advanced Catalytic Systems Based on Halogenated Anilines

Beyond their role as structural precursors, halogenated anilines are integral to the design of advanced organocatalysts. The electronic properties and steric bulk imparted by the halogen substituents can be fine-tuned to create highly effective and selective catalysts for asymmetric synthesis.

A novel family of chiral catalysts has been developed based on iodoaniline-lactate structures. nih.govrsc.org The synthesis of these catalysts begins with the protection of the amino group of an iodoaniline derivative as a secondary sulfonamide. nih.gov This step reduces the nucleophilicity and basicity of the amine. nih.gov Subsequently, a chiral lactate (B86563) moiety, such as (S)-methyl lactate or (S)-ethyl lactate, is attached via a Mitsunobu reaction to yield the final chiral iodoaniline-lactate catalyst. nih.govuab.cat These catalysts create a defined chiral environment around the iodine atom, which is crucial for inducing enantioselectivity in chemical transformations. ub.edu

The development of methods for the enantioselective α-functionalization of ketones is a significant goal in organic synthesis, as the resulting chiral products are ubiquitous structural motifs. ub.eduthieme-connect.de The chiral iodoaniline-lactate based catalysts have proven highly effective in promoting such reactions. acs.orgrsc.org

Specifically, these catalysts have been successfully applied to the α-oxysulfonylation of ketones. nih.govacs.orgrsc.org Research has shown that these new catalysts can drive the reaction in shorter times and with higher efficiency compared to previously reported systems. rsc.org The reaction produces a variety of α-oxysulfonylated ketone products with high chemical yields and significant levels of stereocontrol. nih.govacs.orgrsc.org

| Catalyst System | Reaction | Yield | Enantioselectivity (ee) | Citation |

| Chiral Iodoaniline-Lactate | α-oxysulfonylation of ketones | up to 99% | up to 83% | rsc.org, nih.gov, acs.org |

| Chiral Iodoaniline-Lactate | α-oxytosylation of ketones | High | Good | nih.gov, ub.edu |

These results demonstrate the successful application of catalysts derived from halogenated anilines in challenging asymmetric transformations, providing access to valuable chiral building blocks. ub.edu

Precursors for Specialized Organic Scaffolds in Material Science

The unique electronic characteristics of halogenated aromatic compounds make them attractive precursors for functional materials. The presence of multiple halogen atoms, as in this compound, can significantly influence the properties of resulting materials, such as polymers and dyes.

Aniline (B41778) itself is a known precursor for dye and sensitizer (B1316253) molecules used in non-linear optics. The introduction of electron-withdrawing halogen atoms like fluorine and chlorine can alter the charge distribution and electronic properties of the aromatic ring, which is a key consideration in designing advanced materials. For instance, the incorporation of halogenated anilines into polymer matrices has been explored as a strategy to enhance electrical conductivity and thermal stability. While specific applications of this compound in this field are not broadly published, its structural motifs are relevant to the development of organic semiconductors and materials for other electronic devices. chemimpex.com The compound's properties make it a candidate for creating specialized organic scaffolds with tailored electronic and optical functionalities for use in material science. chemimpex.com

Structure-Reactivity Relationship (SRR) Studies in Synthetic Pathways

The reactivity of this compound in synthetic organic chemistry is intricately governed by the electronic properties and steric placement of its three distinct halogen substituents and the amino group on the aniline ring. The interplay of these functional groups dictates the molecule's behavior in various reactions, particularly in the formation of complex organic structures.

The amino (-NH₂) group is a powerful activating group, donating electron density to the aromatic ring through resonance, which enhances its nucleophilicity. Conversely, the halogen atoms (Fluorine, Chlorine, and Iodine) are electron-withdrawing through induction but can be weak electron-donors through resonance. The net effect of halogens on the aromatic ring's reactivity is generally deactivating for electrophilic aromatic substitution.

The specific positioning of these substituents on the aniline ring creates a unique electronic and steric environment that influences regioselectivity and reaction rates.

Iodine at C5: The carbon-iodine bond is the most reactive site for many cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. The iodine atom is the most polarizable of the halogens present and the C-I bond is the weakest, making it the preferred site for oxidative addition to a metal catalyst (e.g., Palladium). The electron-withdrawing nature of the adjacent chloro (at C2) and fluoro (at C4) groups can modulate the reactivity of the C-I bond.

Chlorine at C2: The chloro group is a moderately deactivating group. Its position ortho to the amino group can influence the acidity and nucleophilicity of the amine. In reactions like the Suzuki-Miyaura coupling, the position of a chlorine substituent relative to the amino group has been shown to affect reactivity. d-nb.info

Fluorine at C4: Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect, which deactivates the ring towards electrophilic attack. However, its small size means it imparts minimal steric hindrance. The introduction of fluorine into molecules can enhance metabolic stability and binding affinity in biological systems.

Studies on substituted anilines have shown that electron-releasing substituents tend to accelerate reactions involving electrophilic attack on the nitrogen atom, whereas electron-withdrawing substituents retard them. cdnsciencepub.com In the case of this compound, the cumulative electron-withdrawing effect of the three halogens decreases the electron density on the aniline ring and the nitrogen atom, thereby reducing its basicity and nucleophilicity compared to unsubstituted aniline.

The relative reactivity of different halogens in cross-coupling reactions is a key aspect of its structure-reactivity relationship. For instance, in related haloanilines, bromoanilines have been observed to be more reactive than iodoanilines in certain Suzuki-Miyaura reactions, a phenomenon attributed to the potential inhibiting effect of in-situ generated potassium iodide (KI). d-nb.info

The following table summarizes the key electronic and steric effects of the substituents and their influence on the molecule's reactivity.

| Substituent | Position | Electronic Effect (Inductive) | Electronic Effect (Resonance) | Steric Effect | Impact on Reactivity |

| -NH₂ | C1 | Weakly withdrawing | Strongly donating | Small | Activates the ring for electrophilic substitution; directs ortho and para. Acts as a nucleophile. |

| -Cl | C2 | Strongly withdrawing | Weakly donating | Moderate | Deactivates the ring; influences acidity of the ortho-amino group. |

| -F | C4 | Strongly withdrawing | Weakly donating | Small | Strongly deactivates the ring; can enhance biological properties of derivatives. |

| -I | C5 | Strongly withdrawing | Weakly donating | Large | Primary site for metal-catalyzed cross-coupling reactions due to the weak C-I bond. |

This intricate balance of electronic and steric factors makes this compound a versatile, yet predictable, building block in multi-step organic synthesis, allowing for selective functionalization at different points on the molecule.

Future Research Directions and Computational Opportunities

Development of Sustainable and Greener Synthetic Methodologies

The synthesis of polyhalogenated anilines often involves multi-step processes that can be resource-intensive and generate significant waste. Future research will likely focus on developing more sustainable and environmentally benign synthetic routes to compounds like 2-chloro-4-fluoro-5-iodoaniline.

Key areas of exploration include:

Chemoenzymatic Processes: The integration of enzymatic steps into synthetic sequences offers a promising approach to enhance sustainability. rsc.org Research into chemoenzymatic processes for the synthesis of aniline-derived amides is an emerging field that could be adapted for the production of halogenated anilines. rsc.org

Catalytic Systems: The development of novel catalytic systems can lead to more efficient and atom-economical syntheses. For instance, graphene oxide has been shown to promote the oxidative bromination of anilines in water, suggesting its potential as a catalyst for other halogenations. acs.org

Continuous-Flow Synthesis: Continuous-flow methodologies offer advantages in terms of safety, scalability, and reaction control. The use of aryldiazonium salts derived from anilines in continuous-flow Meerwein arylation demonstrates a pathway to polyhalogenated products under mild, base-free conditions. acs.org

Green Solvents and Reagents: A shift towards the use of greener solvents and less hazardous reagents is a critical aspect of sustainable chemistry. Research into reaction conditions that minimize the use of toxic substances will be crucial.

Exploration of Novel Reactivity Patterns under Mild Conditions

The unique arrangement of halogens in this compound dictates its reactivity. The general trend for the reactivity of carbon-halogen bonds is C–I > C–Br > C–Cl > C–F, which allows for selective transformations. nih.gov Future studies will aim to exploit these differences to forge new molecules.

Potential areas of investigation include:

Site-Selective Cross-Coupling Reactions: A significant challenge in synthetic chemistry is the site-selective functionalization of polyhalogenated compounds. nih.gov Research into palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, has shown promise in controlling the site of reaction on dichlorinated arenes and could be extended to more complex systems. nih.gov The development of catalysts that can selectively activate one C-X bond over another in the presence of multiple different halogens will be a key area of focus.

Metal-Free Aminations: The development of metal-free amination reactions for arylboronic acids provides a valuable alternative to traditional transition-metal-catalyzed methods, especially for the synthesis of various halogenated primary anilines. nih.govscispace.com Exploring the application of these methods to precursors of this compound could offer new synthetic routes.

Domino and Multicomponent Reactions: Designing reaction cascades, where a single set of reagents leads to the formation of complex molecules through a series of intramolecular reactions, can significantly improve synthetic efficiency. nih.gov The reaction of polyhalogenated nitrobutadienes with anilines to form functionalized thiazolidinones is an example of how complex heterocyclic systems can be constructed. d-nb.info

Photoredox Catalysis: This emerging field offers new possibilities for activating chemical bonds under mild conditions and could be employed to explore novel reactivity patterns of polyhalogenated anilines. nih.gov

Advanced Computational Techniques for Predictive Synthesis and Property Design

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules. For a compound like this compound, these techniques can guide experimental work and accelerate discovery.

Future computational efforts will likely focus on:

Density Functional Theory (DFT) Calculations: DFT can be used to investigate reaction mechanisms, predict regioselectivity, and calculate the properties of molecules. nih.govscispace.comresearchgate.netmdpi.com For example, DFT calculations have been used to understand the mechanism of metal-free aminations and to simulate polymerization processes. nih.govscispace.commdpi.com Such calculations could be applied to predict the most likely sites for electrophilic or nucleophilic attack on this compound.

Predicting Regioselectivity: Computational methods are being developed to accurately predict the outcome of electrophilic aromatic substitution reactions. acs.org The calculation of NMR shifts and the analysis of HOMO orbitals can provide qualitative predictions of regioselectivity in halogenation reactions. acs.org

Modeling Halogen Bonding: Halogen bonds are important noncovalent interactions that can influence the structure and properties of molecules in materials science and drug design. researchgate.netacs.org Computational models are being refined to better describe the anisotropic nature of halogen atoms and their directional interactions. researchgate.netacs.org

First-Principles Calculations: These methods can be used to investigate the properties of materials containing halogenated compounds, such as their potential as solid-state ionic conductors. escholarship.org

Integration of Machine Learning and AI in Retrosynthesis and Reaction Optimization for Polyhalogenated Anilines

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis by enabling the prediction of reaction outcomes and the design of synthetic routes. engineering.org.cnresearchgate.netmit.eduarxiv.orgchemrxiv.org For complex molecules like polyhalogenated anilines, these technologies hold immense potential.

Key opportunities in this area include:

AI-Driven Retrosynthesis: AI algorithms can be trained on large datasets of chemical reactions to predict retrosynthetic pathways for a target molecule. engineering.org.cnmit.edu This can help chemists identify novel and efficient routes to compounds like this compound.

Reaction Optimization: Machine learning models can be used to optimize reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and minimize byproducts.

Predictive Models for Reactivity: By learning from existing data, ML models can predict the reactivity of different sites on a polyhalogenated aniline (B41778), guiding the design of selective functionalization reactions.

Development of Benchmarking Pipelines: To ensure the reliability of AI models in retrosynthesis, automated benchmarking pipelines are being developed for consistent evaluation and comparison of different architectures. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Chloro-4-fluoro-5-iodoaniline, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via sequential halogenation of aniline derivatives. For example, iodination using N-iodosuccinimide (NIS) in acetic acid at 60°C, followed by fluorination and chlorination steps. Purity (>98%) is achievable via recrystallization in ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient) . Characterization should include H/C NMR, FT-IR, and HPLC-MS to confirm regioselectivity and rule out isomers like 4-chloro-2-fluoro-6-iodoaniline .

Q. How should researchers address discrepancies in spectroscopic data for halogenated aniline derivatives?

- Methodological Answer : Contradictions in NMR or mass spectra often arise from residual solvents, isotopic patterns (e.g., Cl/Cl), or positional isomerism. Use high-resolution mass spectrometry (HRMS) to distinguish molecular ion clusters and 2D NMR (COSY, NOESY) to resolve overlapping signals. Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. What are the best practices for reporting experimental procedures to ensure reproducibility?

- Methodological Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

- Detail reaction conditions (solvent, temperature, molar ratios).

- Include purification steps (e.g., Rf values for TLC).

- Provide spectral data in supporting information, referencing instrument models and software versions .

Advanced Research Questions

Q. How do the halogen substituents in this compound influence its reactivity in cross-coupling reactions?

- Methodological Answer : The iodine atom acts as a superior leaving group in Ullmann or Suzuki-Miyaura couplings compared to chlorine/fluorine. Fluorine’s electron-withdrawing effect enhances oxidative addition with Pd catalysts. Design experiments using Pd(PPh)/KCO in DMF at 100°C, monitoring coupling efficiency via F NMR .

Q. What strategies can resolve contradictions in biological activity data for halogenated aniline derivatives?

- Methodological Answer : Conflicting bioassay results (e.g., enzyme inhibition) may stem from impurities or solvent effects. Perform dose-response curves with rigorously purified batches. Use computational docking (AutoDock Vina) to compare binding modes of the compound and its metabolites. Validate with isothermal titration calorimetry (ITC) to quantify binding affinities .

Q. How can the compound’s crystal structure inform its application in materials science?

- Methodological Answer : Single-crystal X-ray diffraction reveals intermolecular interactions (e.g., halogen bonding between iodine and electron-rich groups). Use Mercury software to analyze packing motifs. Such data guide its use in designing non-linear optical (NLO) materials or metal-organic frameworks (MOFs) .

Data Analysis and Validation

Q. What analytical techniques are critical for confirming the identity of this compound in complex mixtures?

- Methodological Answer : Combine GC-MS for volatile byproducts and LC-TOF-MS for non-volatile impurities. Use elemental analysis (CHNS-O) to verify stoichiometry. Compare experimental IR spectra with DFT-simulated spectra (Gaussian 16) for vibrational mode assignment .

Q. How should researchers handle batch-to-batch variability in synthetic yields?